![molecular formula C18H14ClN3O2 B2682201 2-(2-chlorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-03-9](/img/structure/B2682201.png)

2-(2-chlorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as Rilmazafone . It is a water-soluble prodrug developed in Japan . Inside the human body, Rilmazafone is converted into several benzodiazepine metabolites that have sedative and hypnotic effects .

Synthesis Analysis

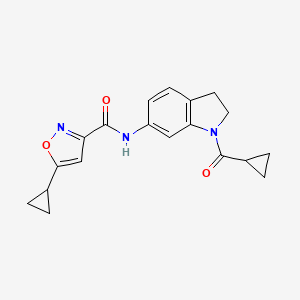

The synthesis of this compound involves the reaction of 2-chlorobenzoic acid with urea to form thieno [2,3 -d ]pyrimidine-2,4-diol . This is then treated with different pyridine amines in N, N -dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno [2,3 -d ]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a diazepine ring . The principal active metabolite contains a benzodiazepine ring structure .Chemical Reactions Analysis

Once inside the body, Rilmazafone is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam .Physical And Chemical Properties Analysis

The molecular formula of this compound is C21H20Cl2N6O3 and its molar mass is 475.33 g·mol −1 .Scientific Research Applications

Synthesis and Characterization

- The compound and its derivatives are synthesized through various chemical reactions involving intermediates such as 2-amino-4,6-dimethyl nicotinamide, and substituted aryl aldehydes. These processes involve steps like oxidation and condensation, with the final products being characterized by techniques such as IR, NMR, and MS analyses (Narayana et al., 2009).

Biological Activities

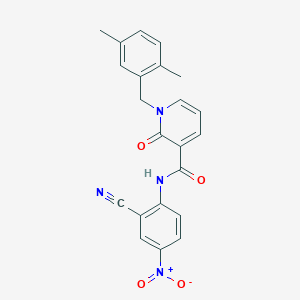

- Antimicrobial Activity: Certain derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. One study highlighted a compound with significant activity at a concentration of 1.25 μg/ml. However, these compounds did not show antifungal activity at the concentration tested (Narayana et al., 2009).

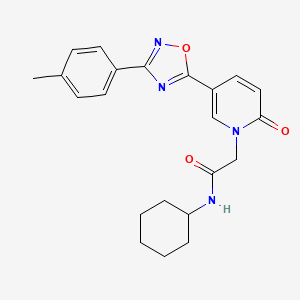

- Anticancer and Anti-inflammatory Agents: Research into pyrazolopyrimidines derivatives demonstrated potential anticancer and anti-5-lipoxygenase activities, suggesting the therapeutic promise of these compounds in treating cancer and inflammation (Rahmouni et al., 2016).

- Analgesic Activity: Some derivatives have shown to possess analgesic and anti-inflammatory properties, with a lower ulcer index compared to traditional NSAIDs, indicating a potentially safer profile for pain management (El-Gazzar & Hafez, 2009).

Mechanistic Insights and Chemical Properties

- Molecular Docking Studies: Molecular docking studies on certain pyrimidine-pyridine hybrids showed promising COX-2 inhibitory activity, providing insights into the molecular basis of their anti-inflammatory effects (Abdelgawad et al., 2018).

- Quantum Chemical Calculations: For certain derivatives, quantum chemical calculations have been employed to predict molecular properties, offering a deeper understanding of their reactivity and interaction with biological targets (Kökbudak et al., 2020).

properties

IUPAC Name |

5-(2-chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c19-14-6-2-1-5-12(14)17(23)21-10-8-15-13(11-21)18(24)22-9-4-3-7-16(22)20-15/h1-7,9H,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFVMJYKYQDDOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2682119.png)

amino}acetyl)urea](/img/structure/B2682122.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2682125.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile](/img/structure/B2682126.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2682130.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2682138.png)